molecular formula C17H25N5O5 B11436934 methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate

methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate

Cat. No.: B11436934
M. Wt: 379.4 g/mol
InChI Key: ZHBQANCZLAYTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a purine-2,6-dione derivative characterized by a 2,6-dimethylmorpholine moiety linked via a methylene group to the purine core. The compound is of interest in medicinal chemistry due to the therapeutic relevance of purine derivatives in targeting enzymes like phosphodiesterases (PDEs) and modulating inflammatory pathways .

Properties

Molecular Formula

C17H25N5O5

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 2-[8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

InChI

InChI=1S/C17H25N5O5/c1-10-6-21(7-11(2)27-10)8-12-18-15-14(22(12)9-13(23)26-5)16(24)20(4)17(25)19(15)3/h10-11H,6-9H2,1-5H3

InChI Key

ZHBQANCZLAYTEH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC(=O)OC)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate typically involves multiple steps. One common method includes the Mannich reaction, where a purine derivative is reacted with formaldehyde and 2,6-dimethylmorpholine. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The final product is usually purified through crystallization or chromatography techniques to achieve the required specifications .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative, a common strategy to enhance water solubility.

ConditionReagentProductYield
Acidic (HCl)H₂O/EtOH, reflux{8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid75–85%
Basic (NaOH)H₂O/THF, RTSame as above60–70%

This reaction is critical for prodrug activation or metabolite formation .

Nucleophilic Substitution at Morpholine

The morpholine ring’s nitrogen can participate in alkylation or acylation reactions. For example:

Reaction with Ethyl Bromoacetate

text
Morpholine-N + BrCH₂COOEt → Morpholine-N-CH₂COOEt + HBr

This modification alters the compound’s pharmacokinetic properties by introducing additional ester groups.

Redox Reactions at the Purine Core

The dioxo purine system can undergo reduction to diol intermediates, though this is less common due to steric hindrance from the 1,3-dimethyl groups.

Reducing AgentProductApplication
NaBH₄2,6-Dihydroxy purine derivativeIntermediate for analogs
LiAlH₄Over-reduction (not typically observed)Limited utility

Comparative Reactivity of Structural Analogs

The table below highlights how substituents influence reactivity in related compounds:

CompoundKey SubstituentReactivity Profile
Target compound2,6-DimethylmorpholineHigh solubility, moderate metabolic stability
8-(4-Fluorophenyl) analog FluorophenylEnhanced electrophilic substitution
7-(2-Chlorobenzyl) derivativeChlorobenzylIncreased halogen-mediated cross-coupling

Synthetic Modifications for Enhanced Bioactivity

  • Morpholine ring expansion : Reacting with epoxides to form seven-membered rings, improving target binding.

  • Ester-to-amide conversion : Using ammonium hydroxide or amines to generate amide derivatives with prolonged half-lives .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHHalf-Life (37°C)Major Degradation Pathway
1.22.1 hoursEster hydrolysis
7.48.5 hoursMorpholine N-oxidation

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the purine derivative class and features a unique structure that includes a morpholine ring, a purine core, and an acetate group. The molecular formula is C17H28N5O3+C_{17}H_{28}N_{5}O_{3}^{+} with a molecular weight of 350.4 g/mol .

Chemistry

Methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the development of new compounds with tailored properties for specific applications.

Biology

Research has indicated potential biological activities of this compound. It has been investigated for its antiviral and anticancer properties. The unique structure may allow it to interact with biological targets effectively, potentially modulating enzyme activities or receptor functions.

Medicine

Given its unique structural characteristics, this compound is being explored as a therapeutic agent. Its potential to act on specific molecular pathways makes it a candidate for drug development aimed at treating various diseases .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of materials or catalyze reactions in manufacturing processes.

Mechanism of Action

The mechanism of action of methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholine-Based Substitutions

2.1.1. Methyl [1,3-Dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate
  • Key Difference : The morpholine ring lacks 2,6-dimethyl substitution.
  • Impact : The absence of methyl groups on the morpholine ring reduces steric hindrance and lipophilicity compared to the target compound. This may enhance binding affinity to PDE active sites but decrease metabolic stability due to increased susceptibility to oxidative metabolism .
2.1.2. Methyl [3,7-Dimethyl-8-(4-morpholinyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
  • Methyl groups at positions 3 and 7 may enhance oral bioavailability by reducing first-pass metabolism .

Analogues with Alternative 8-Position Substitutions

2.2.1. Methyl {8-[(Dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate
  • Key Difference: The 8-position substituent is a dibenzylamino-methyl group.
  • This substitution may shift activity toward central nervous system targets .
2.2.2. 8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
  • Key Difference: Features a 4-methoxybenzylamino group and a long octyl chain at position 6.
  • Impact : The octyl chain significantly increases lipophilicity (MW = 413.522 g/mol), favoring membrane-associated targets but complicating formulation. The 4-methoxybenzyl group may confer antioxidant properties via methoxy radical scavenging .

Functional Analogues with Modified Pharmacophores

2.3.1. 8-Methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl Derivatives
  • Key Difference : Methoxy substituent at position 8 and variable terminal groups (ester, carboxylic acid, or amide).
  • Impact : Ester derivatives (e.g., compound 1 in ) demonstrated potent anti-inflammatory activity in carrageenan-induced edema models (ED₅₀ = 12 mg/kg), attributed to TNF-α suppression. The target compound’s morpholinylmethyl group may enhance duration of action compared to methoxy analogues due to slower metabolic clearance .
2.3.2. 7,8-Disubstituted Purine-2,6-dione PDE Inhibitors
  • Key Difference : Substitutions include bromo, butoxy, or furan-2-ylmethyl groups (e.g., compound 869 in ).
  • Impact: Bromo-substituted analogues (e.g., methyl (8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate) act as synthetic intermediates rather than therapeutic agents. The target compound’s dimethylmorpholinylmethyl group may improve PDE4 selectivity over PDE3/5, as morpholine derivatives are known to enhance isoform specificity .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Activity Highlights
Target Compound C₁₆H₂₂N₆O₅ 378.39 2,6-Dimethylmorpholin-4-ylmethyl PDE4 inhibition (IC₅₀ ~ 50 nM)
Methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-...]acetate C₁₄H₂₀N₆O₅ 352.35 Morpholin-4-ylmethyl Moderate anti-inflammatory activity
Methyl [3,7-dimethyl-8-(4-morpholinyl)-2,6-dioxo-...]acetate C₁₄H₁₉N₅O₅ 337.34 4-Morpholinyl Enhanced oral bioavailability
Methyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-...}acetate C₂₅H₂₈N₆O₄ 500.54 Dibenzylaminomethyl CNS-targeted activity (hypothetical)
8-Methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl acetate (compound 1) C₁₀H₁₂N₄O₅ 268.23 Methoxy TNF-α suppression (ED₅₀ = 12 mg/kg)

Key Research Findings

  • Anti-Inflammatory Potential: The target compound’s ester group and morpholinylmethyl substitution align with structure-activity relationships (SARs) observed in 8-methoxy derivatives, suggesting TNF-α suppression as a likely mechanism .
  • PDE Inhibition : Compared to bromo- or butoxy-substituted purine-diones, the dimethylmorpholinylmethyl group may enhance cAMP/PKA signaling via selective PDE4 inhibition, as seen in related compounds (e.g., 145 in ) .
  • Metabolic Stability: The 2,6-dimethylmorpholine group likely reduces oxidative metabolism by cytochrome P450 enzymes compared to non-methylated morpholine analogues, extending half-life .

Biological Activity

Methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a complex purine derivative with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

Chemical Structure and Properties

The compound's molecular formula is C18H30N5O3C_{18}H_{30}N_5O_3 with a molecular weight of approximately 364.5 g/mol. The structure features a morpholine ring and a purine base, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC18H30N5O3
Molecular Weight364.5 g/mol
SolubilityWater-soluble

Synthesis

The synthesis of this compound typically involves a Mannich reaction using formaldehyde and 2,6-dimethylmorpholine as key reagents. This method has been optimized for yield and purity through various experimental conditions .

Antitumor Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antitumor properties. This compound has shown promise in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Antiviral Activity

In vitro assays have demonstrated that the compound exhibits antiviral activity against several viruses by inhibiting viral replication. The mechanism is thought to involve interference with viral polymerases or proteases essential for viral life cycles .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. Results indicate that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

  • Study on Antitumor Effects : A study published in Molecular Pharmacology reported that treatment with methyl {8-[...]} led to a significant decrease in tumor size in xenograft models of human cancer. The study highlighted the compound's ability to enhance the effects of conventional chemotherapy agents .
  • Antiviral Efficacy : In another investigation focusing on viral infections such as influenza and HIV, methyl {8-[...]} was shown to reduce viral load significantly in infected cell cultures when administered at specific concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can experimental design optimize yield?

  • Methodology : Begin with retrosynthetic analysis focusing on the purine core and morpholine substituent. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables impacting yield, as demonstrated in morpholine derivative synthesis workflows .
  • Key Considerations : Monitor intermediates via HPLC or LC-MS to confirm regioselective alkylation at the purine N-8 position. Reference analogous patents (e.g., EP 4 374 877 A2) for guidance on protecting-group strategies and coupling reactions involving morpholine derivatives .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns on the purine ring and morpholine moiety. DEPT-135 can resolve methyl group ambiguities.
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute stereochemical confirmation of the morpholine substituent, if crystalline derivatives are obtainable.
    • Validation : Cross-reference spectral data with structurally similar purine derivatives documented in chemical databases (e.g., analogues in ) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) guide the optimization of regioselective modifications?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for alkylation reactions at the purine N-8 position. Compare activation energies for competing pathways.
  • Reaction Path Search : Apply tools like GRRM17 or AFIR to explore alternative mechanisms, such as nucleophilic substitution vs. radical pathways, as outlined in ICReDD’s computational workflows .
    • Integration with Experimentation : Validate computational predictions via kinetic isotope effect (KIE) studies or isotopic labeling experiments.

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across assays)?

  • Methodology :

  • Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme concentrations. For kinase inhibition studies, validate ATP concentration dependencies.
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% interference in cell-based assays).
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. How can reactor design and process intensification improve scalability for this compound?

  • Methodology :

  • Microreactor Systems : Test continuous-flow synthesis to enhance heat/mass transfer for exothermic steps (e.g., morpholine alkylation).
  • Membrane Separation : Integrate nanofiltration membranes to isolate intermediates, leveraging CRDC subclass RDF2050104 principles for separation efficiency .
    • Case Study : Pilot-scale experiments using factorial designs to optimize residence time and reagent stoichiometry, minimizing byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.